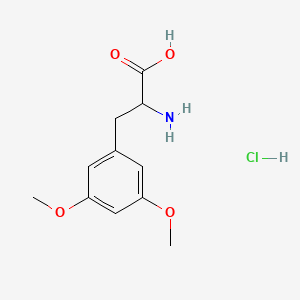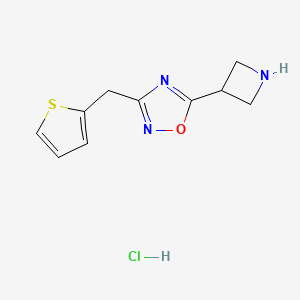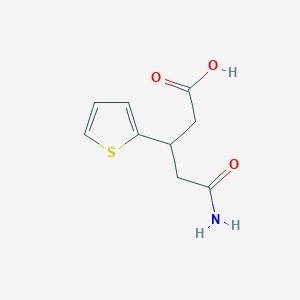![molecular formula C12H10F6N2O2 B1377834 3-[2-Amino-4-(Trifluormethyl)phenyl]-4-methyl-5-(Trifluormethyl)-1,3-oxazolidin-2-on CAS No. 1394767-33-9](/img/structure/B1377834.png)
3-[2-Amino-4-(Trifluormethyl)phenyl]-4-methyl-5-(Trifluormethyl)-1,3-oxazolidin-2-on
Übersicht
Beschreibung
The compound “3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one” is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl groups attached to the phenyl ring and the oxazolidinone ring could potentially influence the compound’s reactivity and physical properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an oxazolidinone ring, which is a type of heterocycle. It would also have two trifluoromethyl groups attached to the phenyl ring and the oxazolidinone ring. These groups could potentially influence the compound’s electronic properties and steric effects .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxazolidinone ring and the trifluoromethyl groups. The trifluoromethyl groups are electron-withdrawing, which could make the compound less reactive towards electrophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could influence its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Trifluormethylgruppen in der Verbindung können die Stabilität von Peptiden gegenüber enzymatischem Abbau verbessern, was sie für die Peptidsynthese wertvoll macht. Sie kann verwendet werden, um trifluormethylsubstituierte Aminosäuren in Peptide einzubringen, was deren physikalische und chemische Eigenschaften signifikant verändern kann, z. B. die Lipophilie erhöhen oder die Bioaktivität verändern .
Medizinische Chemie
In der medizinischen Chemie kann die Fähigkeit der Verbindung, Trifluormethylgruppen einzuführen, genutzt werden, um die pharmakokinetischen Eigenschaften von Arzneimittelkandidaten zu verbessern. Diese Modifikationen können zu einer besseren Membranpermeabilität, metabolischen Stabilität und sogar dem Potenzial zur Schaffung neuer Pharmakophore führen .
Materialwissenschaften
Die Einarbeitung von Trifluormethylgruppen in Polymere kann zu Materialien mit verbesserten Eigenschaften führen, wie z. B. erhöhter thermischer Stabilität, chemischer Beständigkeit und niedrigerer Oberflächenenergie. Diese Verbindung könnte als Vorläufer für die Synthese solcher Polymere verwendet werden .
Biochemische Forschung
Trifluormethylverbindungen werden in der biochemischen Forschung häufig als Sonden oder Inhibitoren verwendet, da sie die natürlichen Substrate von Enzymen nachahmen können. Diese spezielle Verbindung könnte verwendet werden, um Enzym-Substrat-Interaktionen zu untersuchen und Enzyminhibitoren zu entwickeln .
Fluoreszierende Sonden
Die Verbindung kann bei der Synthese von fluoreszierenden Sonden für die biologische Bildgebung verwendet werden. Das Vorhandensein von Trifluormethylgruppen kann die Fluoreszenzquantenausbeute und Photostabilität dieser Sonden verbessern, was sie für Langzeitbildgebungsanwendungen nützlich macht .
Antimikrobielle Mittel
Die Einführung von Trifluormethylgruppen in antimikrobielle Peptide kann deren Aktivität verbessern. Diese Verbindung kann verwendet werden, um Peptide mit verbesserten antimikrobiellen Eigenschaften zu synthetisieren, was möglicherweise zur Entwicklung neuer Antibiotika führt .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6N2O2/c1-5-9(12(16,17)18)22-10(21)20(5)8-3-2-6(4-7(8)19)11(13,14)15/h2-5,9H,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKPYJVFQUFIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C2=C(C=C(C=C2)C(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)


![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

methanol](/img/structure/B1377765.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)


![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B1377774.png)